molecular formula C11H20N2O3 B12961215 tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate

tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate

Cat. No.: B12961215
M. Wt: 228.29 g/mol
InChI Key: OOIBMKMVEZHNDG-VGMNWLOBSA-N
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Description

tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate is a complex organic compound with a unique structure that includes a furo[2,3-c]pyrrole ring system

Preparation Methods

The synthesis of tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furo[2,3-c]pyrrole ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the tert-butyl group: This is typically achieved through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors .

Chemical Reactions Analysis

tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts .

Scientific Research Applications

tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (3R,3aR,6aR)-3-amino-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-7-8(12)6-15-9(7)5-13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m1/s1

InChI Key

OOIBMKMVEZHNDG-VGMNWLOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)OC[C@@H]2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2N

Origin of Product

United States

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